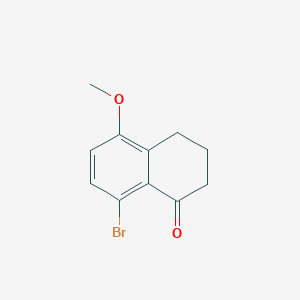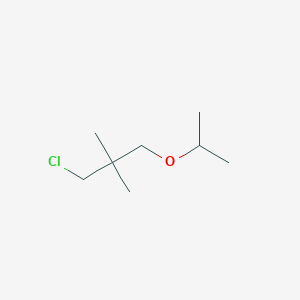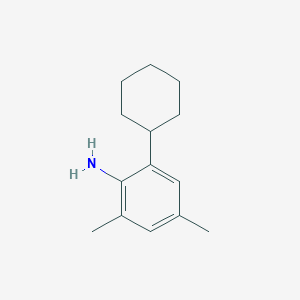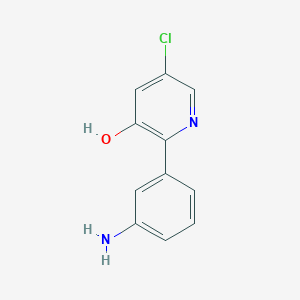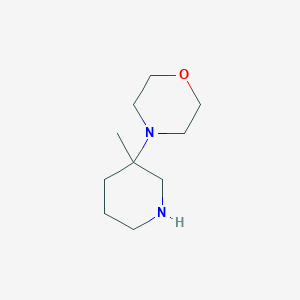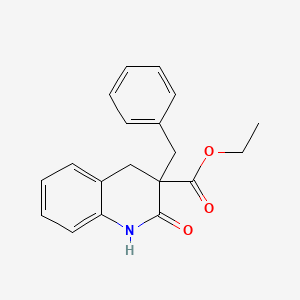![molecular formula C9H11BrS B13225965 2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene](/img/structure/B13225965.png)
2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene is a synthetic organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to a thiophene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene typically involves the bromination of a cyclopropylmethyl thiophene precursor. One common method includes the reaction of cyclopropylmethyl thiophene with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound makes it susceptible to nucleophilic substitution reactions. Common nucleophiles such as amines, thiols, and alcohols can replace the bromine atom, leading to the formation of various derivatives.
Oxidation Reactions: The thiophene ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, resulting in the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can also undergo reduction reactions, particularly at the bromomethyl group, using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Methyl-substituted thiophenes.
科学研究应用
2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.
Medicine: Derivatives of this compound are explored for their potential therapeutic applications. For example, some derivatives may act as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, it is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene largely depends on its specific application. In biological systems, the bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The thiophene ring can interact with various molecular targets, including receptors and enzymes, through π-π stacking and hydrophobic interactions.
相似化合物的比较
2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-([1-(Methyl)cyclopropyl]methyl)thiophene: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
2-([1-(Bromomethyl)cyclopropyl]methyl)furan: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: The presence of the bromomethyl group in 2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene imparts unique reactivity, particularly in nucleophilic substitution reactions. This makes it a versatile intermediate for the synthesis of various derivatives. Additionally, the thiophene ring provides stability and electronic properties that are advantageous in both chemical and biological applications.
属性
分子式 |
C9H11BrS |
|---|---|
分子量 |
231.15 g/mol |
IUPAC 名称 |
2-[[1-(bromomethyl)cyclopropyl]methyl]thiophene |
InChI |
InChI=1S/C9H11BrS/c10-7-9(3-4-9)6-8-2-1-5-11-8/h1-2,5H,3-4,6-7H2 |
InChI 键 |
RZFFPUFMEARRAR-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC2=CC=CS2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


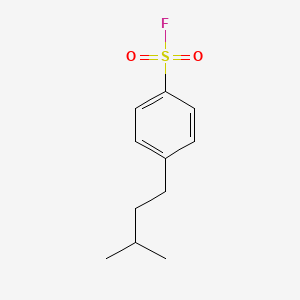
![4',4'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13225897.png)

